IFNγ ELISpot Reactivity — PIM1 191-199 Exhibits 2.75-Fold Greater T-Cell Response Than DAPK2 156-164 and ≥3.7-Fold Over Other PIM1 Peptides
In a direct ex vivo comparison using post-HSCT patient PBMCs, the PIM1 191-199 peptide (P4) elicited an IFNγ ELISpot response of 22 spot-forming counts (SFCs) per 20,000 cells (0.11% frequency), compared with 8 SFCs per 20,000 cells (0.038%) for the DAPK2 156-164 peptide (D1) [1]. Among the other six PIM1-derived peptides tested in the same assay, the highest responder (P2, residues 183–191) yielded only 6 SFCs per 20,000 cells (0.030%), while the remaining peptides (P1, P5, P7) ranged from 3.0–5.2 SFCs per 20,000 cells (0.015%–0.026%) [1]. This establishes PIM1 191-199 as the immunodominant epitope within the PIM1-derived peptide panel, with a response magnitude 2.75-fold above the DAPK2 comparator and at least 3.7-fold above the next most reactive PIM1 peptide.
| Evidence Dimension | T-cell reactivity measured by IFNγ ELISpot (SFCs per 20,000 PBMCs) |
|---|---|
| Target Compound Data | PIM1 191-199 (P4): 22 SFCs/20,000 cells (0.11% frequency) |
| Comparator Or Baseline | DAPK2 156-164 (D1): 8 SFCs/20,000 cells (0.038%); PIM1 183-191 (P2): 6 SFCs (0.030%); PIM1 1-9 (P1): 5.2 SFCs (0.026%); PIM1 2-10 (P7): 3.6 SFCs (0.018%); PIM1 147-155 (P5): 3.0 SFCs (0.015%) |
| Quantified Difference | 2.75-fold greater than DAPK2 D1; 3.7-fold greater than PIM1 P2; 4.2-fold greater than PIM1 P1; 7.3-fold greater than PIM1 P5 |
| Conditions | Ex vivo stimulation of fresh post-HSCT patient PBMCs (2.5 years post-transplant) with 10 μM peptide plus IL-7 for 7 days; ELISpot using autologous mature dendritic cells pulsed with 10 μM peptide, 20,000 cells/well, 24-hour co-incubation, duplicate wells |
Why This Matters
The magnitude of the IFNγ ELISpot response directly determines assay sensitivity and signal-to-noise ratio in T-cell monitoring studies — a higher baseline response to PIM1 191-199 enables more reliable detection of antigen-specific T cells and reduces the risk of false-negative results in longitudinal immunotherapy monitoring.
- [1] Biernacki MA, Marina O, Zhang W, et al. Novel myeloma-associated antigens revealed in the context of syngeneic hematopoietic stem cell transplantation. Blood. 2012;119(13):3142-3150. doi:10.1182/blood-2011-11-388926. Figure 5 and accompanying text; Table 3. View Source
